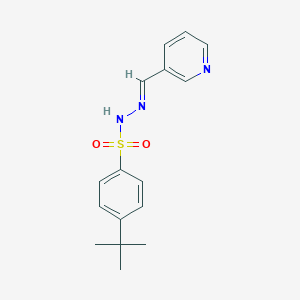

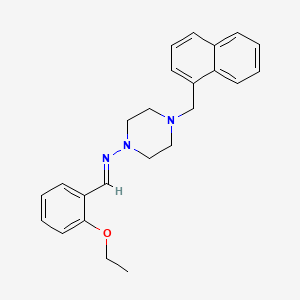

1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in pyrimidine derivatives, including "1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione", stems from their diverse biological activities and potential therapeutic applications. These compounds have been explored for various pharmacological activities, including antitumor activities and enzyme inhibition properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, where uracil and its substituted derivatives are reacted with specific alcohols or acids under controlled conditions to yield various pyrimidine compounds. For example, novel pyrimidine derivatives of ascorbic acid have been synthesized through condensation reactions, demonstrating significant antitumor activities against several cancer cell lines (Raić-Malić et al., 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the geometric and stereochemical aspects of synthesized pyrimidine derivatives. The structure of these compounds can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including hydrogenation, which can lead to significant changes in their chemical structure and properties. For instance, catalytic hydrogenation of certain pyrimidine compounds can cause C-benzyl bond cleavage, leading to the formation of new compounds with different chemical properties and potential biological activities (Otmar et al., 1998).

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis of Quinolines and Pyrimidines

Research by Matthias Mastalir et al. (2016) demonstrates a sustainable and environmentally benign method for synthesizing quinolines and pyrimidines, including derivatives related to 1,3-dibenzyl-2,4(1H,3H)-pyrimidinedione. This synthesis utilizes manganese PNP pincer complexes as catalysts, highlighting a practical approach to C-C and C-N bond formation with high atom efficiency. This method opens avenues for the development of new pharmaceuticals and materials through eco-friendly processes (Mastalir et al., 2016).

Antitumor Activities of Pyrimidine Derivatives

Silvana Raić-Malić and colleagues (2000) explored the synthesis and antitumor activities of novel pyrimidine derivatives, offering insights into their potential therapeutic applications. Specifically, certain derivatives showed significant antitumor activity against various cancer cell lines, indicating the potential for these compounds to be developed into cancer therapies (Raić-Malić et al., 2000).

Functionalized Dihydroazo Pyrimidine Derivatives

E. K. Reddy et al. (2016) synthesized dihydro[1,5]azo[1,2-a]pyrimidine 2-esters with potent inhibitory activities against acetylcholinesterase, suggesting applications in treating neurodegenerative diseases such as Alzheimer's. This study exemplifies how pyrimidine derivatives can be tailored for specific biological activities, contributing to drug discovery and development (Reddy et al., 2016).

Novel N-(α)-Fmoc Pyrimidin-4-one Amino Acids

Abdellatif ElMarrouni and M. Heras (2015) developed new unnatural amino acids by masking the oxo function of the 4(3H)-pyrimidinone ring, which could be useful in peptide synthesis and the development of novel pharmaceuticals. This research underscores the versatility of pyrimidine derivatives in synthesizing compounds with potential applications in medicine and biology (ElMarrouni & Heras, 2015).

HIV Inhibitors Based on Pyrimidinedione Derivatives

R. Buckheit et al. (2007) investigated the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent HIV inhibitors. Their findings highlight the potential of these compounds as non-nucleoside reverse transcriptase inhibitors, showcasing their importance in developing new treatments for HIV/AIDS (Buckheit et al., 2007).

Eigenschaften

IUPAC Name |

1,3-dibenzylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-11-12-19(13-15-7-3-1-4-8-15)18(22)20(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMVAPDYFISJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351388 |

Source

|

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34001-56-4 |

Source

|

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)

![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)

![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)

![ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5603518.png)

![5,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5603529.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5603545.png)

![[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B5603553.png)